3,5-Difluoro-L-Tyrosine
CAS No.: 73246-30-7
Cat. No.: VC21543736
Molecular Formula: C9H9F2NO3
Molecular Weight: 217.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 73246-30-7 |
---|---|
Molecular Formula | C9H9F2NO3 |
Molecular Weight | 217.17 g/mol |
IUPAC Name | (2S)-2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C9H9F2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 |
Standard InChI Key | KPKMCRFCNWVLDA-ZETCQYMHSA-N |
Isomeric SMILES | C1=C(C=C(C(=C1F)O)F)C[C@@H](C(=O)O)N |
SMILES | C1=C(C=C(C(=C1F)O)F)CC(C(=O)O)N |
Canonical SMILES | C1=C(C=C(C(=C1F)O)F)CC(C(=O)O)N |
Chemical Properties and Structure
3,5-Difluoro-L-tyrosine is characterized by its distinct molecular structure, which features two fluorine atoms at positions 3 and 5 on the aromatic ring of tyrosine. This structural modification creates significant changes in the compound's chemical and biological behavior while maintaining functional similarity to natural tyrosine. The compound has a molecular formula of C9H9F2NO3 and a molecular weight of 217.17 daltons . Its chemical identity is registered under CAS number 73246-30-7 .
The canonical SMILES notation for 3,5-Difluoro-L-tyrosine is represented as NC@@HC(O)=O, which precisely describes its stereochemistry and atomic arrangement . This compound is also known by several synonyms, including H-Tyr(3,5-F2)-OH, 2-Amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid, and (S)-2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid . The systematic replacement of hydrogen atoms with fluorine atoms on the aromatic ring produces distinct electronic properties and alters the compound's reactivity profile compared to natural tyrosine.
Synthesis and Preparation
3,5-Difluoro-L-tyrosine can be synthesized through both chemical and enzymatic methods, with the chemo-enzymatic process being particularly efficient for producing larger quantities of the compound. The enzymatic synthesis method, originally developed by Phillips and coworkers, utilizes 2,6-difluorophenol, pyruvate, and ammonia as starting materials . This approach has proven effective for generating multigram quantities of the compound for research applications.
The synthesis process requires careful control of reaction parameters including pH, temperature, and substrate concentrations to optimize yield and purity. Various analytical techniques, particularly nuclear magnetic resonance spectroscopy (NMR), are employed to confirm the structure of the synthesized compound and ensure its quality for research applications.
Biological Function and Applications
3,5-Difluoro-L-tyrosine serves as a functional mimic of tyrosine in biological systems while possessing unique properties that enhance its utility in biochemical research. The primary feature that distinguishes it from natural tyrosine is its resistance to tyrosinase action, an enzyme that normally catalyzes the oxidation of tyrosine to dopaquinone . This resistance makes 3,5-Difluoro-L-tyrosine particularly valuable in applications where tyrosine degradation would interfere with experimental outcomes.
One of the major applications of 3,5-Difluoro-L-tyrosine is in the analysis of substrate specificity of protein tyrosine phosphatases (PTPs). These enzymes play crucial roles in cellular signaling pathways by catalyzing the dephosphorylation of phosphotyrosine residues in proteins . The incorporation of 3,5-Difluoro-L-tyrosine into peptides allows researchers to create tyrosinase-resistant tyrosine surrogates for peptide library screening to identify optimal PTP substrates .
In peptide synthesis, 3,5-Difluoro-L-tyrosine serves as a valuable building block, particularly for creating peptides that require tyrosine analogs resistant to enzymatic degradation. The compound is compatible with every aspect of library synthesis, screening, and sequence identification, making it an invaluable tool in the development of peptide-based therapeutics and research reagents . Additionally, as a fluorinated amino acid, it can alter protein-protein interaction profiles and potentially enhance metabolic stability of peptides in which it is incorporated.
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